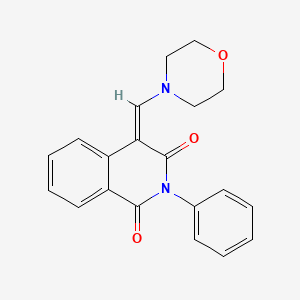
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione, also known as MMDA, is a chemical compound that is widely used in scientific research. MMDA is a derivative of isoquinoline and has been found to have a range of biochemical and physiological effects. In
作用機序
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione acts as a partial agonist at the 5-HT2A receptor and has been found to have a high affinity for this receptor. It also has a moderate affinity for the dopamine D2 receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors, as well as the inhibition of monoamine oxidase A and B.
Biochemical and Physiological Effects
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the levels of these neurotransmitters in the synapse. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been found to have a range of effects on the cardiovascular system, including the modulation of heart rate and blood pressure.
実験室実験の利点と制限
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has several advantages as a tool for scientific research. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is also relatively easy to synthesize and has been used in a range of experiments. However, there are also some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments. It has been found to have a range of side effects, including nausea, vomiting, and hallucinations, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione. One area of interest is the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione as a tool for studying the effects of various drugs on the body. Another area of interest is the investigation of the mechanisms of action of various diseases, including depression and anxiety. Additionally, there is interest in the development of new compounds based on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione that may have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is a chemical compound that is widely used in scientific research. It has a range of biochemical and physiological effects, and has been found to be a useful tool for studying various biological processes. While there are some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments, it remains an important tool for researchers in a range of fields. Further research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione and its derivatives is likely to yield important insights into the mechanisms of various diseases and the development of new treatments.
合成法
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with morpholine in the presence of sulfuric acid. This reaction results in the formation of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione.
科学的研究の応用
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is widely used in scientific research as a tool to study various biological processes. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various diseases.
特性
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOGFBQTGISQD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

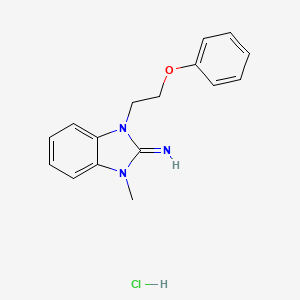
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)


![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)

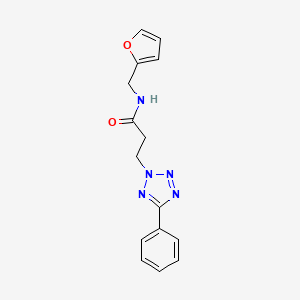
![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)

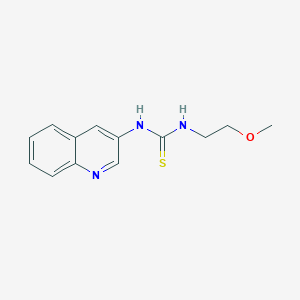
![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
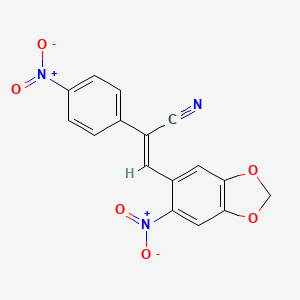
![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)